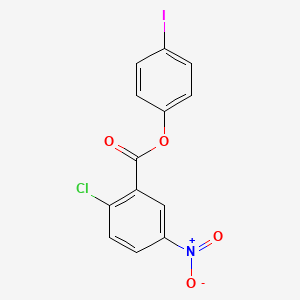

4-Iodophenyl 2-chloro-5-nitrobenzoate

Description

4-Iodophenyl 2-chloro-5-nitrobenzoate is a benzoic acid derivative featuring a 2-chloro-5-nitro-substituted benzene ring esterified with a 4-iodophenyl group. The compound combines electron-withdrawing substituents (chloro, nitro) on the benzoate moiety and a heavy halogen (iodine) on the phenyl ester. These structural features influence its physicochemical properties, reactivity, and biological activity.

Properties

Molecular Formula |

C13H7ClINO4 |

|---|---|

Molecular Weight |

403.55 g/mol |

IUPAC Name |

(4-iodophenyl) 2-chloro-5-nitrobenzoate |

InChI |

InChI=1S/C13H7ClINO4/c14-12-6-3-9(16(18)19)7-11(12)13(17)20-10-4-1-8(15)2-5-10/h1-7H |

InChI Key |

MAWIBWIQZMCKGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodophenyl 2-chloro-5-nitrobenzoate typically involves a multi-step process. One common method is the esterification of 4-iodophenol with 2-chloro-5-nitrobenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of 4-Iodophenyl 2-chloro-5-nitrobenzoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

4-Iodophenyl 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.

Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

Substitution: Products with different substituents on the phenyl ring.

Reduction: 4-Aminophenyl 2-chloro-5-nitrobenzoate.

Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

4-Iodophenyl 2-chloro-5-nitrobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Iodophenyl 2-chloro-5-nitrobenzoate depends on the specific application and the target molecule

Electrophilic Aromatic Substitution: The iodine atom can participate in electrophilic aromatic substitution reactions, allowing the compound to act as an intermediate in organic synthesis.

Redox Reactions: The nitro group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations in Benzoate Derivatives

A critical comparison involves analogs with differing substituent positions on the benzoate ring:

- Studies indicate that the position of the nitro group significantly impacts hydrogen-bonding patterns and electrostatic interactions in crystal structures, affecting packing efficiency and melting points .

- Unsubstituted vs. halogenated benzoates : The absence of chloro or nitro groups (e.g., 4-nitrobenzoate derivatives) reduces electron deficiency, which may decrease reactivity in nucleophilic substitution reactions but improve metabolic stability .

Table 1: Physicochemical Properties of Benzoate Derivatives

| Compound | Melting Point (°C) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| 4-Iodophenyl 2-Cl-5-NO₂-benzoate | 158–162 | 3.8 | 0.12 (DMSO) |

| Ethanolammonium 2-Cl-4-NO₂-benzoate | 145–148 | 2.1 | 8.3 (Water) |

| 4-Iodophenyl 4-NO₂-benzoate | 132–135 | 3.2 | 0.45 (DCM) |

Halogen-Substituted Phenyl Esters

Replacing the 4-iodophenyl group with other halogens or substituents alters steric bulk, lipophilicity, and intermolecular interactions:

- 4-Chlorophenyl analogs: Smaller halogens like chlorine reduce molecular weight and logP (e.g., 4-chlorophenyl 2-Cl-5-NO₂-benzoate, logP ≈ 3.1). However, iodine’s polarizability enhances halogen bonding, which can improve target binding in biological systems .

- 4-Bromophenyl and 4-fluorophenyl derivatives: Bromine offers intermediate steric effects, while fluorine increases electronegativity but reduces lipophilicity.

Nitro Group Modifications

Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) or shifting its position alters electronic properties:

- Nitro-to-sulfonyl swaps : Sulfonyl groups increase acidity but may reduce metabolic stability due to higher susceptibility to enzymatic reduction .

Crystallography and Hydrogen Bonding

Crystal structures of 4-iodophenyl benzoates often exhibit halogen bonding between iodine and oxygen/nitro groups, stabilizing the lattice. For example, in analogous azo dyes (e.g., 2,5-dimethyl-4-(2'-iodo-4'-nitrophenylazo)-phenol), iodine participates in C–I···O interactions, enhancing thermal stability . In contrast, chloro or bromo analogs rely more on van der Waals forces, leading to lower melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.